1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
Overview
Description
1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H16N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester typically involves the reaction of 3-propyl-1H-pyrazole-5-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- Ethyl 3-propyl-1H-pyrazole-5-carboxylate
- Ethyl 2-methyl-5-propyl-pyrazole-3-carboxylate
Uniqueness
1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS Number: 139756-15-3) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- CAS Number : 139756-15-3
Synthesis
The synthesis of this compound typically involves the reaction of 3-propyl-1H-pyrazole-5-carboxylic acid with ethyl alcohol under reflux conditions, often facilitated by a catalyst. Purification methods such as recrystallization or column chromatography are employed post-reaction to obtain the final product .
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 1-Ethyl-3-propyl have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure is crucial for enhancing these antimicrobial effects .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential, with studies showing that it can inhibit inflammation in animal models. For example, carrageenan-induced edema tests have revealed significant reductions in swelling when treated with pyrazole derivatives, suggesting their utility in managing inflammatory conditions .
Analgesic Effects
In addition to anti-inflammatory activity, some pyrazole derivatives have exhibited analgesic properties. Research has suggested that these compounds can modulate pain pathways, making them potential candidates for pain management therapies .
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The exact mechanism remains an area of ongoing research; however, it is hypothesized that the compound may act by inhibiting key inflammatory mediators or microbial growth pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential.
Compound Name | Structure | Biological Activity |
---|---|---|
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester | Structure | Antimicrobial, anti-inflammatory |
Ethyl 3-propyl-1H-pyrazole-5-carboxylate | Structure | Antifungal |
Ethyl 2-methyl-5-propyl-pyrazole-3-carboxylate | Structure | Analgesic |
Case Studies
A series of studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Inflammation Model : In a study involving carrageenan-induced paw edema in rats, various pyrazole derivatives were tested against standard anti-inflammatory drugs like ibuprofen. Some derivatives showed comparable efficacy, highlighting their potential as alternative anti-inflammatory agents .
- Antimicrobial Screening : A recent investigation into novel pyrazoles demonstrated significant antimicrobial activity against resistant bacterial strains. The study concluded that modifications to the pyrazole ring could enhance antibacterial potency .
Properties
IUPAC Name |
ethyl 2-ethyl-5-propylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-7-9-8-10(11(14)15-6-3)13(5-2)12-9/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJRWZJSSDYLBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)OCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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